molecular formula C11H20N2O3 B15232258 tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate

tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate

Cat. No.: B15232258
M. Wt: 228.29 g/mol
InChI Key: OSUJIDPEZPBNSC-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Fusion with Pyrrole Ring: The tetrahydrofuran ring is then fused with a pyrrole ring through a series of condensation reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.

    Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
  • tert-Butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
  • tert-Butyl (3aR,6aS)-3a-methoxyhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Uniqueness

tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate is unique due to its specific fusion of a tetrahydrofuran ring with a pyrrole ring, along with the presence of a tert-butyl group and a carbamate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(3aS,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-11-6-12-4-8(11)5-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11-/m0/s1

InChI Key

OSUJIDPEZPBNSC-KWQFWETISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CNC[C@H]1COC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CNCC1COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.